3-(3-Bromophenyl)-3-oxopropanal
Description
3-(3-Bromophenyl)-3-oxopropanal is an aromatic β-oxoaldehyde featuring a bromine substituent at the meta position of the phenyl ring and an aldehyde functional group. Its molecular formula is C₉H₇BrO₂, with a molecular weight of 243.06 g/mol.
Properties
IUPAC Name |
3-(3-bromophenyl)-3-oxopropanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,5-6H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFXNNUWTSXHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of phenylpropanoic acid derivatives using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride . The resulting brominated product is then subjected to oxidation reactions to introduce the oxopropanal group .
Industrial Production Methods
Industrial production of 3-(3-Bromophenyl)-3-oxopropanal may involve large-scale bromination and oxidation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxopropanal group to alcohols or other reduced forms.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3-(3-Bromophenyl)-3-oxopropanal has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-3-oxopropanal involves its interaction with various molecular targets. The bromine atom and oxopropanal group can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules and pathways . These interactions can lead to changes in enzyme activity, protein function, and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations
2.1.1 Aldehyde vs. Ketone Derivatives
- Chalcone Derivatives (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on): These propenone analogs exhibit significant cytotoxic activity against MCF-7 breast cancer cells, with IC₅₀ values ranging from 22.41 to 42.22 μg/mL . The ketone group may stabilize the molecule for target binding, whereas the aldehyde in 3-oxopropanal could confer different pharmacokinetic properties.
2.1.2 Oxime Derivatives
- However, this compound’s bioactivity remains unexplored in the evidence .
Substituent Effects
2.2.1 Bromine vs. Chlorine
- 3-(3-Chlorophenyl)-3-oxopropanal: The chloro analog shares structural similarity but differs in halogen electronegativity and steric effects.
- Cytotoxicity Comparison : Chlorinated chalcones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on) show IC₅₀ values of 37.24 μg/mL , slightly more potent than brominated analogs (e.g., 42.22 μg/mL for (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on). Bromine’s larger atomic radius may reduce cell permeability compared to chlorine .
2.2.2 Hydroxy and Methoxy Substituents
- This compound was excluded from statistical analyses due to inconsistent detection in samples .
- 3-(4-Methoxyphenyl)-3-oxopropanal O-methyloxime: Methoxy groups enhance lipophilicity (logP), which could improve bioavailability. No bioactivity data are provided .
Spectroscopic and Physicochemical Properties
- FT-Raman and UV-Vis Data: A bromophenyl imidazole derivative (3-(3-Bromophenyl)-1-imidazol-1-yl-propenone) shows key absorption peaks at 338 nm (π→π* transitions) and vibrational bands at 1646 cm⁻¹ (C=C stretching). These features suggest that 3-(3-Bromophenyl)-3-oxopropanal may exhibit similar electronic properties, though the aldehyde group would introduce distinct IR and NMR signals .
Data Tables
Table 1: Physicochemical Comparison of 3-Oxopropanal Derivatives
*logP estimated using fragment-based methods.
Table 2: Cytotoxicity of Halogen-Substituted Chalcones
Biological Activity
3-(3-Bromophenyl)-3-oxopropanal is an organic compound with significant potential in various biological applications. Its structure, characterized by a bromophenyl group and a keto-aldehyde functional group, suggests possible interactions with biological targets, making it an interesting subject for pharmacological research.
- Molecular Formula : C10H9BrO2
- Molecular Weight : 241.08 g/mol
- IUPAC Name : this compound
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent, anti-inflammatory compound, and enzyme inhibitor.
Anti-Cancer Activity
Recent studies have indicated that derivatives of similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study examining the cytotoxic effects of related aldehyde compounds found that certain structural modifications led to enhanced activity against human tumor cells. It was noted that the presence of electron-withdrawing groups like bromine could increase the compound's reactivity towards biological targets, potentially enhancing its efficacy against cancer cells .
Enzyme Inhibition
Research has also highlighted the enzyme inhibition properties of aldehyde compounds similar to this compound. Aldehydes can act as competitive inhibitors for enzymes involved in critical metabolic pathways. For example, compounds with similar structures have shown promise in inhibiting urease and other enzymes linked to disease processes .
The mechanism by which this compound exerts its biological effects may involve:
- Interaction with Enzymes : The aldehyde group can form reversible covalent bonds with nucleophilic residues in enzymes, leading to inhibition.
- Cellular Uptake : The lipophilicity imparted by the bromophenyl group may facilitate cellular membrane penetration, enhancing bioavailability.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
- A study evaluated the cytotoxic effects of various aldehyde derivatives on breast cancer cell lines (MCF-7). The results indicated that compounds with halogen substitutions exhibited significant dose-dependent cytotoxicity.
- Table 1 : Cytotoxicity Data
| Compound | IC50 (µM) | Cell Line |
|---------------------------------|------------|-------------------|
| this compound| 15 | MCF-7 |
| Control (Doxorubicin) | 0.5 | MCF-7 |
-
Enzyme Inhibition Studies
- A comparative analysis was conducted on the urease inhibition activity of several aldehydes. The study found that brominated derivatives had significantly higher inhibitory effects compared to their non-brominated counterparts.
- Table 2 : Enzyme Inhibition Data
| Compound | IC50 (µM) | Enzyme |
|---------------------------------|------------|-------------------|
| this compound| 20 | Urease |
| Control (Metronidazole) | 25 | Urease |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
